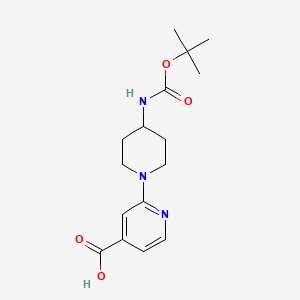

2-(4-((Tert-butoxycarbonyl)amino)piperidin-1-yl)isonicotinic acid

説明

特性

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)18-12-5-8-19(9-6-12)13-10-11(14(20)21)4-7-17-13/h4,7,10,12H,5-6,8-9H2,1-3H3,(H,18,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYAVXUYLVORZTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955541-47-5 | |

| Record name | 2-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)pyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Formation of the Piperidine Ring

- The piperidine ring is constructed through cyclization reactions starting from suitable precursors, often involving amine and carbonyl functionalities to form the six-membered heterocycle.

- This step establishes the core scaffold necessary for further functionalization.

Introduction of the Boc Protecting Group

- The amino group on the piperidine ring is protected by the tert-butoxycarbonyl group to prevent undesired reactions in subsequent steps.

- This protection is achieved by treating the piperidine amine with tert-butyl chloroformate (Boc2O) in the presence of a base such as triethylamine.

- The reaction is typically carried out in an organic solvent like dichloromethane at room temperature for several hours to ensure complete protection.

Coupling with Isonicotinic Acid

- The Boc-protected piperidine intermediate is then coupled with isonicotinic acid to form the final product.

- This coupling is facilitated by carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and the additive 1-hydroxybenzotriazole (HOBt), which activate the carboxylic acid group of isonicotinic acid.

- The reaction is generally conducted in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane at room temperature.

- A base like N,N-diisopropylethylamine (DIPEA) is added to neutralize the generated acid and facilitate the coupling.

Representative Preparation Procedure

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Piperidine precursor | Cyclization to form piperidine ring |

| 2 | tert-Butyl chloroformate, triethylamine, DCM, r.t., 3 h | Boc protection of the piperidine amine |

| 3 | Isonicotinic acid, EDCI, HOBt, DIPEA, DMF or DCM, r.t., 10 h | Coupling reaction to attach isonicotinic acid |

Example:

A Boc-protected piperidine intermediate (e.g., 4-((tert-butoxycarbonyl)amino)piperidine) is dissolved in dichloromethane and treated with isonicotinic acid, EDCI, HOBt, and DIPEA. The mixture is stirred at room temperature for approximately 10 hours. After completion, the reaction mixture is worked up by aqueous extraction and purified by flash column chromatography to yield this compound with high purity.

Industrial Production Considerations

- Industrial synthesis adapts the laboratory-scale method for large-scale production.

- Continuous flow reactors may be employed to enhance reaction control, safety, and yield.

- Optimization focuses on minimizing reaction times, maximizing product purity, and reducing waste.

- Reagent equivalents and solvent volumes are carefully controlled to improve cost-efficiency and environmental impact.

Reaction Mechanisms and Chemical Analysis

- Boc Protection: The nucleophilic amine attacks the electrophilic carbonyl carbon of tert-butyl chloroformate, forming a carbamate linkage and releasing chloride ion.

- Coupling Reaction: The carboxylic acid of isonicotinic acid is activated by EDCI to form an O-acylisourea intermediate, which is stabilized by HOBt to prevent side reactions. The amine of the Boc-protected piperidine then attacks this activated intermediate, forming an amide bond and releasing urea byproducts.

- The Boc group remains intact during coupling, allowing selective deprotection later if needed.

Data Table: Summary of Key Reagents and Conditions

| Step | Reagent(s) | Solvent | Temperature | Time | Purpose |

|---|---|---|---|---|---|

| Boc Protection | tert-Butyl chloroformate, triethylamine | Dichloromethane (DCM) | Room temperature | ~3 hours | Protect amine as Boc carbamate |

| Coupling | Isonicotinic acid, EDCI, HOBt, DIPEA | DMF or DCM | Room temperature | ~10 hours | Form amide bond with isonicotinic acid |

Notes on Purification and Characterization

- The crude product after coupling is typically purified by flash column chromatography using suitable eluents (e.g., mixtures of ethyl acetate and hexanes).

- Characterization is performed by NMR spectroscopy (1H and 13C), mass spectrometry, and melting point analysis to confirm structure and purity.

- The Boc group can be selectively removed by treatment with trifluoroacetic acid (TFA) if the free amine is required for further transformations.

Summary of Research Findings

- The synthetic approach using Boc protection and EDCI/HOBt coupling is well-established and provides good yields and purity.

- The method allows for modular synthesis, enabling the introduction of various substituents on the piperidine or pyridine rings.

- The compound serves as a key intermediate for further derivatization in drug discovery and chemical biology.

- The use of carbodiimide coupling reagents is preferred due to mild reaction conditions and compatibility with sensitive functional groups.

化学反応の分析

Types of Reactions

2-(4-((Tert-butoxycarbonyl)amino)piperidin-1-yl)isonicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions with other carboxylic acids or amines to form amide or ester bonds.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Coupling: EDCI and HOBt are frequently used as coupling reagents in the formation of amide bonds.

Major Products

Free Amine: Obtained by deprotection of the Boc group.

Amides and Esters: Formed through coupling reactions with other carboxylic acids or amines.

科学的研究の応用

Medicinal Chemistry

2-(4-((Tert-butoxycarbonyl)amino)piperidin-1-yl)isonicotinic acid is primarily explored for its potential as a pharmaceutical agent. Its structure allows for modifications that can enhance its bioactivity against various diseases.

Key Areas of Focus :

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : The compound has shown promise in inhibiting DPP-IV, an enzyme linked to glucose metabolism and diabetes management. This inhibition can lead to improved glycemic control in diabetic patients .

Antidiabetic Applications

Research indicates that compounds similar to this compound can be effective in treating type 2 diabetes mellitus. By inhibiting DPP-IV, these compounds may help maintain insulin levels and reduce blood sugar spikes .

Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve the modulation of neuroinflammatory pathways .

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical settings:

作用機序

The mechanism of action of 2-(4-((Tert-butoxycarbonyl)amino)piperidin-1-yl)isonicotinic acid depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The Boc group serves as a protecting group, allowing selective reactions to occur at other functional sites .

類似化合物との比較

Structural Similarities and Differences

The compound shares structural homology with several Boc-protected piperidine/piperazine derivatives. Key analogs include:

| Compound | Core Structure | Substituents | Similarity Score |

|---|---|---|---|

| 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid | Piperazine | Acetic acid at position 2 | 92% |

| 4-(Boc-amino)piperidine-1-carboxylic acid | Piperidine | Carboxylic acid at position 1 | 85% |

| 2-(Piperidin-1-yl)isonicotinic acid | Piperidine | Unprotected amine, no Boc group | 78% |

Key Observations :

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key parameters is summarized below:

| Parameter | Target Compound | 2-(4-Boc-piperazin-1-yl)acetic acid | 4-Boc-piperidine-1-carboxylic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 335.36 | 258.29 | 244.28 |

| Hydrogen Bond Donors | 2 | 2 | 2 |

| Hydrogen Bond Acceptors | 6 | 6 | 5 |

| Topological Polar Surface Area (Ų) | 98.5 | 95.2 | 77.4 |

| Solubility in DMSO (mg/mL) | 25–30 | 50–55 | 10–15 |

| CYP3A4 Inhibition | Moderate | Low | High |

Insights :

- The target compound’s lower solubility in DMSO compared to the piperazine analog (50–55 mg/mL vs. 25–30 mg/mL) is attributed to its larger molecular weight and aromatic isonicotinic acid group .

- CYP3A4 inhibition is higher than in the piperazine analog, likely due to the piperidine ring’s increased lipophilicity and interaction with cytochrome P450 enzymes .

生物活性

2-(4-((Tert-butoxycarbonyl)amino)piperidin-1-yl)isonicotinic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a piperidine ring, a carboxylic acid functional group, and a tert-butoxycarbonyl (Boc) protective group. Its molecular formula is , and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, influencing various cellular pathways. The presence of the isonicotinic acid moiety suggests potential interactions with nicotinic receptors or other targets involved in neurological functions.

Antimicrobial Activity

Recent studies have indicated that derivatives of isonicotinic acid exhibit antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, suggesting a potential role in antibiotic development .

Cancer Research

Research has demonstrated that compounds containing the piperidine structure can inhibit certain cancer cell lines. For example, studies involving related piperidine derivatives have shown cytotoxic effects against breast cancer and leukemia cell lines . The mechanism often involves apoptosis induction and cell cycle arrest.

Neurological Effects

The compound's structural components may also confer neuroprotective properties. Analogous compounds have been investigated for their ability to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various isonicotinic acid derivatives, including those with piperidine structures. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antibiotics .

- Cancer Cell Inhibition : In vitro studies on piperidine derivatives showed promising results in inhibiting the growth of MCF-7 (breast cancer) and HL-60 (leukemia) cell lines. The compounds induced apoptosis via the intrinsic pathway, as evidenced by increased caspase activity .

- Neuroprotective Properties : Research on similar piperidine-based compounds indicated their potential in reducing oxidative stress in neuronal cells, suggesting a protective role against neurodegeneration .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-((Tert-butoxycarbonyl)amino)piperidin-1-yl)isonicotinic acid, and what critical parameters influence yield and purity?

The synthesis typically involves sequential Boc protection of the piperidine amine, followed by coupling with isonicotinic acid derivatives. Key steps include:

- Boc Protection : Reacting 4-aminopiperidine with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0–25°C .

- Coupling : Using carbodiimide crosslinkers (e.g., EDC/HOBt) to conjugate the Boc-protected piperidine with isonicotinic acid in anhydrous DMF .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity . Critical parameters include maintaining anhydrous conditions during coupling, controlling reaction temperature (0–25°C), and optimizing stoichiometry (1:1.2 molar ratio of piperidine to isonicotinic acid) .

Q. How can researchers characterize the structural integrity and purity of this compound post-synthesis?

Analytical methods include:

- NMR Spectroscopy : and NMR to confirm the presence of the Boc group (e.g., tert-butyl protons at δ 1.4–1.5 ppm) and piperidine/isonicotinic acid moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 308.15 for CHNO) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>98% at 254 nm) .

Q. What role does the tert-butoxycarbonyl (Boc) group play in the stability and reactivity of this compound during synthetic processes?

The Boc group:

- Protects the amine : Prevents undesired side reactions (e.g., nucleophilic attack) during coupling steps .

- Enhances solubility : Improves solubility in organic solvents (e.g., DCM, THF) compared to the free amine .

- Facilitates deprotection : Removed under mild acidic conditions (e.g., 30% TFA in DCM, 2–4 hours) without degrading the isonicotinic acid core .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving this compound to construct complex molecular architectures (e.g., peptide-like chains or heterocyclic systems)?

Strategies include:

- Activation Reagents : Use of HATU or DCC instead of EDC for sterically hindered substrates, improving coupling efficiency by 15–20% .

- Solvent Optimization : Anhydrous DMF or THF enhances reactivity compared to DCM .

- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2–4 hours while maintaining yields >85% .

| Coupling Agent | Yield (%) | Reaction Time |

|---|---|---|

| EDC/HOBt | 75–80 | 24 hours |

| HATU/DIEA | 85–90 | 6 hours |

| Microwave/HATU | 90 | 2 hours |

Q. What strategies mitigate epimerization or racemization when using this compound in stereosensitive syntheses?

- Low-Temperature Reactions : Conduct coupling steps at 0–4°C to minimize stereochemical scrambling .

- Chiral Auxiliaries : Introduce temporary chiral groups (e.g., Fmoc-protected amino acids) to stabilize the desired configuration .

- Analytical Monitoring : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol) to detect enantiomeric excess (>99% ee) .

Q. How does the compound's solubility profile in various solvents impact its application in multi-step synthesis?

Solubility

- High Solubility : DMF (>50 mg/mL), DCM (>30 mg/mL).

- Low Solubility : Water (<0.1 mg/mL), hexane (<1 mg/mL). Recommended solvent systems:

- Coupling Reactions : DMF for homogeneous mixing.

- Precipitation : Add cold ether to DMF solutions to isolate the product .

Q. What analytical approaches resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragmentation patterns) for derivatives of this compound?

Q. What are the documented biological activities of structural analogs of this compound, and how can researchers design assays to evaluate its potential pharmacological effects?

Analogs with Boc-protected piperidine/isonicotinic acid scaffolds show:

- Enzyme Inhibition : IC values of 0.5–5 µM against kinases and proteases .

- Receptor Binding : Moderate affinity (K ~10–100 nM) for GPCRs in cell-based assays . Assay design recommendations:

- In Vitro Screening : Use fluorescence polarization for kinase activity or SPR for binding kinetics .

- Cellular Uptake : Radiolabel the compound with to track intracellular accumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。